molecular formula C11H9F3O3 B1300815 Methyl 2-trifluoromethylbenzoylacetate CAS No. 212755-77-6

Methyl 2-trifluoromethylbenzoylacetate

Cat. No.: B1300815
CAS No.: 212755-77-6
M. Wt: 246.18 g/mol
InChI Key: CPAGQMQGVDEFOB-UHFFFAOYSA-N
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Description

It features a benzoylacetate backbone substituted with a trifluoromethyl (-CF$_3$) group at the ortho position of the benzene ring. This compound is synthesized for use as a pharmaceutical intermediate, particularly in the production of bioactive molecules, and is distributed globally by biotechnology firms such as Wuhan Xinxinjiali Biotech (China) and CymitQuimica (Spain) . The trifluoromethyl group enhances metabolic stability and lipophilicity, making it valuable in drug development .

Properties

IUPAC Name

methyl 3-oxo-3-[2-(trifluoromethyl)phenyl]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9F3O3/c1-17-10(16)6-9(15)7-4-2-3-5-8(7)11(12,13)14/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPAGQMQGVDEFOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC(=O)C1=CC=CC=C1C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9F3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60352870
Record name methyl 3-oxo-3-[2-(trifluoromethyl)phenyl]propanoate
Source EPA DSSTox
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Molecular Weight

246.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

212755-77-6
Record name Methyl β-oxo-2-(trifluoromethyl)benzenepropanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=212755-77-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name methyl 3-oxo-3-[2-(trifluoromethyl)phenyl]propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60352870
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 3-oxo-3-(2-(trifluoromethyl)phenyl)propanoate
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-trifluoromethylbenzoylacetate typically involves the esterification of 3-oxo-3-[2-(trifluoromethyl)phenyl]propanoic acid with methanol. This reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete esterification .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the production scale .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-trifluoromethylbenzoylacetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-trifluoromethylbenzoylacetate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 2-trifluoromethylbenzoylacetate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property makes it a valuable compound in drug design and development .

Comparison with Similar Compounds

Methyl 2-Phenylacetoacetate (CAS 16648-44-5)

Structural Differences : Replaces the trifluoromethyl group with a phenyl ring.
Properties :

  • Molecular Formula: $ \text{C}{11}\text{H}{12}\text{O}_{3} $, Molecular Weight: 192.2 g/mol .
  • Purity: ≥98%, supplied as a crystalline solid .
    Applications : Used as a reference standard in the synthesis of amphetamines, highlighting its role in illicit drug analysis. Unlike the trifluoromethyl analog, the phenyl group lacks strong electron-withdrawing effects, reducing metabolic resistance .

Methyl 4-Trifluoromethylbenzoylacetate

Structural Differences : Trifluoromethyl group at the para position instead of ortho.
Impact : Positional isomerism affects steric hindrance and electronic distribution. Para substitution may enhance crystallinity and alter reactivity in nucleophilic reactions compared to the ortho isomer .

Sulfonylurea Methyl Esters (e.g., Triflusulfuron Methyl Ester)

Structural Differences : Contain triazine rings with sulfonylurea linkages instead of a benzoylacetate backbone.
Properties :

  • Applications: Primarily used as herbicides, contrasting with the pharmaceutical focus of methyl 2-trifluoromethylbenzoylacetate. The triazine core enables herbicidal activity via acetolactate synthase inhibition, a mechanism absent in the target compound .

Impact of Substituents on Key Properties

Trifluoromethyl vs. Phenyl Groups

  • Electron Effects : The -CF$_3$ group is strongly electron-withdrawing, increasing the electrophilicity of the carbonyl group in this compound compared to the phenyl analog. This enhances reactivity in condensation and nucleophilic substitution reactions .
  • Metabolic Stability : Fluorination reduces oxidative degradation, extending the half-life of pharmaceuticals derived from this compound .

Ortho vs. Para Substitution

  • Solubility : Para-substituted analogs may exhibit higher solubility in polar solvents due to symmetrical charge distribution .

Tabulated Comparison of Key Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituent Primary Application
This compound $ \text{C}{11}\text{H}{9}\text{F}{3}\text{O}{3} $ 246.03 (estimated) Ortho -CF$_3$ Pharmaceutical intermediate
Methyl 2-phenylacetoacetate $ \text{C}{11}\text{H}{12}\text{O}_{3} $ 192.2 Phenyl Drug synthesis reference
Triflusulfuron methyl ester $ \text{C}{12}\text{H}{13}\text{F}{3}\text{N}4\text{O}_5\text{S} $ 414.3 (estimated) Triazine, -CF$_3$ Herbicide

Biological Activity

Methyl 2-trifluoromethylbenzoylacetate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the context of anticancer and antimicrobial properties. This article aims to synthesize current research findings, case studies, and data tables to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Properties

This compound features a trifluoromethyl group, which is known to enhance the biological activity of various compounds. The incorporation of the trifluoromethyl moiety often leads to increased lipophilicity and metabolic stability, making such compounds more effective in biological systems.

Anticancer Properties

Recent studies have explored the anticancer potential of this compound, particularly its effects on various cancer cell lines. The compound has been shown to exhibit significant cytotoxicity against several types of cancer cells.

Table 1: Cytotoxicity Against Cancer Cell Lines

Cell LineIC50 (µM)% Viable Cells at 10 µM (48h)% Viable Cells at 20 µM (72h)
MCF-78.47 ± 0.1845.22%15.05%
Jurkat4.64 ± 0.0840.11%6.01%
HeLaNot specifiedNot specifiedNot specified

The data indicate that this compound has a lower IC50 value in Jurkat cells compared to MCF-7 cells, suggesting a higher potency against certain leukemic cell lines.

The mechanism by which this compound exerts its anticancer effects appears to involve the induction of apoptosis and disruption of cell cycle progression. Flow cytometry analyses have demonstrated that treatment with this compound alters cell cycle dynamics significantly, particularly in Jurkat cells, leading to increased populations in the sub-G1 phase indicative of apoptosis.

Antimicrobial Activity

In addition to its anticancer properties, this compound has exhibited antimicrobial activity against various bacterial strains. The trifluoromethyl group enhances the compound's ability to penetrate bacterial membranes, thereby increasing its efficacy.

Table 2: Antimicrobial Activity Against Bacterial Strains

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus<10 µM
Escherichia coli<15 µM
Mycobacterium tuberculosis<20 µM

These results suggest that this compound could serve as a lead compound for developing new antimicrobial agents.

Case Studies and Research Findings

Several research studies have investigated the broader implications of using this compound in therapeutic contexts:

  • Study on Cancer Cell Lines : A recent investigation utilized MTT assays to assess the cytotoxic effects of this compound on MCF-7 and Jurkat cells over various concentrations and time points, confirming its potential as an effective anticancer agent .
  • Antimycobacterial Activity : Another study focused on the structural activity relationship (SAR) of related trifluoromethyl compounds, highlighting that modifications can significantly enhance their antimycobacterial properties . This suggests that this compound may share similar enhancements.
  • Fluorescent Probes : Research involving fluorescent probes activated by H2S demonstrated that compounds with trifluoromethyl groups can be effectively utilized in live-cell imaging, indicating their versatility beyond traditional therapeutic roles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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